
(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol
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Overview
Description
®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is a chiral organic compound with a unique structure that includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone using a suitable catalyst such as palladium on carbon under mild conditions. The reaction is carried out in the presence of hydrogen gas at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol may involve more scalable processes such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by passing the precursor through a reactor containing the catalyst and hydrogen gas.
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group demonstrates nucleophilic character, enabling participation in:
Acid-base reactions
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Forms stable salts with mineral acids (e.g., HCl, HBr) or organic acids (e.g., acetic acid).
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Protonation occurs preferentially at the amino group (pKa ≈ 9.2–9.8), facilitating solubility adjustments in polar solvents.
Alkylation/Acylation
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Reacts with alkyl halides (e.g., methyl iodide) to produce N-alkylated derivatives under mild basic conditions (K₂CO₃, DMF, 50°C).
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Acylated with acid chlorides (e.g., acetyl chloride) to yield amides (Table 1).
Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
---|---|---|---|---|---|
N-Acetylation | Acetyl chloride | Et₃N, DCM, 0°C→RT | N-Acetyl derivative | 78 | |
N-Benzylation | Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl derivative | 65 |
Condensation Reactions
The hydroxymethyl group participates in dehydration and cross-coupling:
Esterification
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Forms esters with carboxylic acids via Steglich esterification (DCC, DMAP).
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Reacts with chlorinated phosphorus reagents (e.g., POCl₃) to generate phosphate esters.
Reductive Amination
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Condenses with aldehydes/ketones (e.g., arylpiperazine aldehydes) under NaBH₃CN or H₂/Pd-C to form secondary amines .
Key Example :
Reacting with aldehyde 7b (Scheme 1 in ) yields (±)-8b via reductive amination (NaBH(OAc)₃, CH₂Cl₂, RT, 72 hr), achieving 68% yield .
Oxidation-Reduction
Oxidation :
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Swern oxidation (oxalyl chloride, DMSO) converts the hydroxymethyl group to a carbonyl, producing (R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-carbaldehyde .
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MnO₂ selectively oxidizes the alcohol to aldehyde without affecting the amine.
Reduction :
Cyclization and Heterocycle Formation
Intramolecular reactions enable synthesis of bioactive heterocycles:
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Reacts with phosgene to form oxazolidinones via carbamate intermediates .
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Under Mitsunobu conditions (DIAD, PPh₃), forms ether-linked macrocycles with diols.
Stereochemical Integrity
The (R)-configuration remains preserved in most reactions due to:
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Mild reaction conditions avoiding racemization (pH < 10, T < 80°C).
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Chiral HPLC analysis confirms >98% enantiomeric excess in N-acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agents
One of the primary applications of (R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is its role as a neuroprotective agent in the treatment of neurodegenerative diseases such as Parkinson's disease. Research has shown that derivatives of this compound can act as dopamine D2/D3 receptor agonists, which are crucial for managing symptoms associated with Parkinson's disease. Structural modifications have been explored to enhance its efficacy and selectivity towards these receptors .
Case Study: Dopamine Receptor Agonism
In a study examining various derivatives of tetrahydronaphthalene compounds, it was found that certain modifications significantly increased the binding affinity to dopamine receptors, suggesting potential for developing new therapeutic agents for Parkinson's disease .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that modifications of the tetrahydronaphthalene structure can lead to compounds with significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Tetrahydronaphthalene Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Mycobacterium smegmatis | 6.25 µg/mL |
Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |
Compound C | Staphylococcus aureus | 25 µg/mL |
This table summarizes findings from a study where several derivatives were screened for their antibacterial activity. Compounds derived from this compound exhibited promising results against Mycobacterium smegmatis and other pathogens .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic routes.
Synthetic Pathways
Recent patents have described novel synthetic methods for creating amino boronic esters using this compound as a precursor. These methods enhance the efficiency and yield of synthesizing biologically active compounds .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify key functional groups that enhance its biological activity.
Findings from SAR Studies
Studies indicate that specific substitutions on the naphthalene ring can significantly impact the compound's interaction with biological targets. For instance, introducing electron-withdrawing groups has been shown to increase potency against certain bacterial strains .
Mechanism of Action
The mechanism of action of ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)amine
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)ketone
- ®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)aldehyde
Uniqueness
®-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the tetrahydronaphthalene ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Biological Activity
(R)-(6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol (CAS Number: 1389799-97-6) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- Structural Characteristics : The compound features a tetrahydronaphthalene core with an amino group and a hydroxymethyl substituent, which are critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors and transporters. Preliminary studies suggest that it may act as a modulator of serotonin receptors and potentially influence dopaminergic pathways.
Interaction with Serotonin Receptors
Research indicates that compounds structurally related to this compound exhibit affinity for serotonin 5-HT receptors. Specifically, studies have shown that modifications in the naphthalene structure can enhance binding affinity to 5-HT2C receptors while also demonstrating inverse agonist properties at 5-HT2A receptors .
Biological Activity Overview
Case Studies and Research Findings
- Serotonin Receptor Modulation
- Neuroprotective Effects
- Antimicrobial Activity
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[(6R)-6-amino-5,6,7,8-tetrahydronaphthalen-1-yl]methanol |
InChI |
InChI=1S/C11H15NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-3,10,13H,4-7,12H2/t10-/m1/s1 |
InChI Key |
MCZDRSDRUYHKCH-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=CC=C2CO |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2CO |
Origin of Product |
United States |
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